Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-

Description

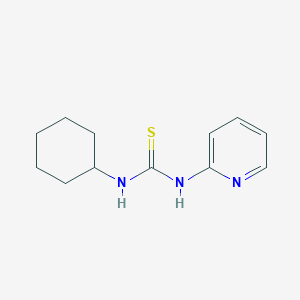

Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- (hereafter referred to as the target compound) is a thiourea derivative featuring a cyclohexyl group at the 1-position and a 2-pyridyl substituent at the 3-position. Thiourea derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and metal coordination capabilities .

For example, 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea was prepared by reacting 2-chlorobenzoylisothiocyanate with 2-aminopyrimidine in tetrahydrofuran . A similar approach could apply to the target compound, substituting 2-pyridylamine.

Properties

CAS No. |

36251-85-1 |

|---|---|

Molecular Formula |

C12H17N3S |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

1-cyclohexyl-3-pyridin-2-ylthiourea |

InChI |

InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |

InChI Key |

NJYHEQAVKAHKLU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |

Isomeric SMILES |

C1CCC(CC1)N=C(NC2=CC=CC=N2)S |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |

Other CAS No. |

36251-85-1 |

solubility |

5.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Features and Crystallography

The target compound shares structural motifs with other thioureas:

- The crystal structure of this compound revealed intermolecular hydrogen bonds (N–H⋯O) driving lattice assembly.

- 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea (): This derivative features a pyrimidine ring instead of pyridine. The C–S bond length (1.68 Å) and C–N bonds (1.33–1.37 Å) align with typical thiourea geometries. The pyridyl group in the target compound may introduce a smaller dihedral angle with the thiourea core compared to pyrimidinyl substituents, affecting planarity and intermolecular interactions .

Table 1: Structural Comparison of Thiourea Derivatives

Coordination Chemistry

The 2-pyridyl group in the target compound enables metal coordination. describes a mononuclear copper(II) complex with N,N'-bis(2-pyridyl)urea, where the ligand chelates via pyridyl nitrogen and urea oxygen. Similarly, the target compound’s thiourea sulfur and pyridyl nitrogen could act as donor atoms, forming complexes with transition metals. However, the thione sulfur’s softer Lewis basicity compared to oxygen may favor interactions with heavier metals (e.g., Pd(II) or Pt(II)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.